molecular formula C30H32N2O4 B14953718 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14953718
M. Wt: 484.6 g/mol
InChI Key: DWTIEYPWBNQHCD-SGEDCAFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzyloxy group, a phenylcarbonyl group, and a diethylaminoethyl group

Preparation Methods

The synthesis of 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The synthetic route typically starts with the preparation of the benzyloxyphenylcarbonyl intermediate, followed by the introduction of the diethylaminoethyl group and the formation of the pyrrol-2-one ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenylcarbonyl groups play a crucial role in binding to these targets, while the diethylaminoethyl group may enhance the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include those with benzyloxy, phenylcarbonyl, and diethylaminoethyl groups but with variations in the pyrrol-2-one ring or other substituents. These compounds may have different chemical properties and biological activities, making 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one unique in its specific applications and effects.

Properties

Molecular Formula

C30H32N2O4

Molecular Weight

484.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C30H32N2O4/c1-3-31(4-2)19-20-32-27(23-13-9-6-10-14-23)26(29(34)30(32)35)28(33)24-15-17-25(18-16-24)36-21-22-11-7-5-8-12-22/h5-18,27,33H,3-4,19-21H2,1-2H3/b28-26-

InChI Key

DWTIEYPWBNQHCD-SGEDCAFJSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CC=CC=C4

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.